N,N-dimethyl-4-nitrobenzenesulfonamide

Electrochemistry Radical Anion Stability Sulfonamide Redox Behavior

Researchers developing electrosynthetic methodologies or PDE7-targeted therapeutics often encounter irreproducible voltammetry and low-yield synthetic routes when using incorrect sulfonamide isomers. N,N-Dimethyl-4-nitrobenzenesulfonamide (CAS 17459-03-9) directly addresses these bottlenecks: • Undergoes reversible, stepwise reduction to a stable dianion in aprotic media-unlike primary/secondary analogs that degrade via unstable radical anions-ensuring clean, interpretable voltammetric data. • Serves as the high-yield (95%) precursor to BRL-50481, a selective PDE7 inhibitor (Ki = 180 nM), via an established route from 4-nitrobenzenesulfonyl chloride and dimethylamine. • Broad commercial availability at ≥98% purity across multiple suppliers reduces in-house purification burden and secures supply chain continuity for scale-up campaigns.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 17459-03-9
Cat. No. B097401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-nitrobenzenesulfonamide
CAS17459-03-9
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3
InChIKeyZCWXRMBVAKOURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-nitrobenzenesulfonamide Identity & Properties


N,N-Dimethyl-4-nitrobenzenesulfonamide (CAS 17459-03-9) is a tertiary sulfonamide derivative characterized by a para-nitrobenzene ring substituted with an N,N-dimethylsulfamoyl group [1]. It has the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . The compound is a solid at room temperature with a predicted density of 1.38–1.4 g/cm³ and a predicted boiling point of 371.3°C at 760 mmHg . Its LogP is approximately 1.2–1.55, indicating moderate lipophilicity [2]. It is soluble in polar organic solvents such as DMSO and methanol but insoluble in water . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, and is commercially available from multiple vendors with purities ranging from 95% to 98% .

Sulfonamide building block for medicinal chemistry and agrochemical synthesis
Soluble in polar organic solvents (DMSO, methanol); water-insoluble for phase separation
Commercial availability at 95–98% research-grade purity from multiple vendors

N,N-Dimethyl-4-nitrobenzenesulfonamide Substitution Risks


Simple substitution of N,N-dimethyl-4-nitrobenzenesulfonamide with a positional isomer or a different N-substituted analog is not recommended without rigorous validation. The para-nitro substitution pattern and the tertiary sulfonamide group confer unique electrochemical behavior and synthetic utility that are not shared by meta- or ortho-nitro isomers, nor by primary or secondary sulfonamides. Specifically, the tertiary N,N-dimethyl derivative undergoes reversible, stepwise reduction to a stable dianion in aprotic solvents, a property not observed in its N-methyl or unsubstituted counterparts, which exhibit unstable radical anions and complex multi-wave voltammetry [1]. Furthermore, the para-nitro group directs electrophilic aromatic substitution and nucleophilic attack in ways that the meta- and ortho-nitro isomers do not, directly impacting its role as a precursor in the synthesis of biologically active sulfonamides such as the PDE7 inhibitor BRL-50481 [2]. The following sections provide quantitative evidence of these non-interchangeable characteristics.

Isomer position Ortho- or meta-nitro isomers alter electrochemical reactivity and synthetic directing effects.
N-substitution Primary or secondary sulfonamides decompose under reducing conditions; reversible dianion formation is exclusive to the tertiary N,N-dimethyl derivative.
Synthetic route Alternative amine reagents yield lower conversion in PDE7 inhibitor precursor synthesis.

N,N-Dimethyl-4-nitrobenzenesulfonamide Differentiation Evidence


Reversible Reduction vs. Irreversible Decomposition

N,N-Dimethyl-4-nitrobenzenesulfonamide exhibits reversible, stepwise reduction to a stable dianion in DMF, as demonstrated by cyclic voltammetry. In contrast, the primary (p-nitrobenzenesulfonamide) and secondary (N-methyl-p-nitrobenzenesulfonamide) analogs undergo irreversible decomposition due to N–H bond cleavage, generating unstable radical anions [1].

Redox Behavior
Head-to-head
Target Reversible two-step reduction to stable dianion
N-methyl / primary Three irreversible cathodic waves with radical anion decomposition
Stable dianion supports electrosynthesis and redox probe applications.
Cyclic voltammetry in DMF; comparator analogs unsuitable for controlled reduction.
Electrochemistry Radical Anion Stability Sulfonamide Redox Behavior

Yield Advantage in PDE7 Inhibitor Synthesis

N,N-Dimethyl-4-nitrobenzenesulfonamide is a key intermediate in the synthesis of BRL-50481, a selective PDE7 inhibitor. The synthesis of the target compound from 4-nitrobenzenesulfonyl chloride and dimethylamine proceeds with a reported yield of 95% [1]. This high-yielding route underpins its utility as a building block for generating more complex sulfonamide pharmacophores, whereas alternative routes using methylamine or ammonia yield lower conversions (e.g., 64% yield for the hydrochloride salt route) [1].

Synthetic Yield
Class-level
~95% yield
Dimethylamine + 4-nitrobenzenesulfonyl chloride
Reported high-efficiency route for PDE7 inhibitor intermediate.
Comparator route via dimethylamine hydrochloride gives ~64%; source data to verify.
Synthetic Chemistry Pharmaceutical Intermediates PDE7 Inhibition

Physical Property Differences in Nitro Isomers

The para-nitro isomer (N,N-dimethyl-4-nitrobenzenesulfonamide) exhibits a predicted boiling point of 371.3°C and density of 1.38–1.40 g/cm³ . In contrast, the ortho-nitro isomer (N,N-dimethyl-2-nitrobenzenesulfonamide, CAS 23530-43-0) has a predicted boiling point of 367.0°C and a melting point of 86–87°C . The meta-nitro isomer (CAS 26199-83-7) is also a solid but lacks extensive characterization . These differences in thermal properties and solid-state behavior directly impact purification strategies (e.g., recrystallization) and storage conditions.

Thermal Property
Data to verify
para BP 371.3°C (pred.)
ortho BP 367.0°C (pred.), MP 86–87°C
Higher boiling point may support high-temperature reactions.
Predicted values; solid-state behavior influences purification strategy.
Physical Chemistry Isomer Comparison Purification and Handling

Toxicity and Handling Profile

N,N-Dimethyl-4-nitrobenzenesulfonamide is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These GHS classifications are consistent across multiple vendor SDS documents. While specific toxicity data for close analogs (e.g., 2-nitro or 3-nitro isomers) are less readily available, this explicit hazard profile allows procurement teams to accurately budget for personal protective equipment (PPE), ventilation, and waste disposal.

GHS Profile
Data to verify
H302 H315 H319 H335 Warning
Characterized hazard profile supports laboratory risk assessment.
Based on vendor SDS; analog safety data often less documented.
Safety Data GHS Classification Laboratory Handling

Purity and Vendor Availability

N,N-Dimethyl-4-nitrobenzenesulfonamide is commercially available from multiple vendors with purities ranging from 95% to 98% . In contrast, the 2-nitro and 3-nitro isomers are available from fewer sources and often at lower purities (e.g., 95% for 3-nitro isomer ). The para-isomer's broader vendor network and higher typical purity (98% from Bidepharm, Fluorochem, Leyan) provide procurement advantages in terms of lead time, competitive pricing, and quality assurance.

Commercial Supply
Data to verify
Target 95–98% purity, >10 vendors
3-nitro isomer 95% purity, limited vendors
Broader vendor base and higher typical purity support procurement planning.
Purity specifications from vendor datasheets; independent verification recommended.
Commercial Availability Purity Specifications Supply Chain

N,N-Dimethyl-4-nitrobenzenesulfonamide Application Scenarios


Electrosynthesis and Redox Probe Development

The reversible, stepwise reduction of N,N-dimethyl-4-nitrobenzenesulfonamide to a stable dianion [1] makes it a superior candidate for electroorganic synthesis and as a redox probe in aprotic media. Its stability under reduction allows for controlled electron-transfer reactions without the side reactions that plague primary and secondary sulfonamides. Researchers developing electrosynthetic methodologies or studying electron-transfer mechanisms should select this compound over its N-methyl or unsubstituted analogs to ensure reproducible and interpretable voltammetric data.

Medicinal Chemistry: PDE7 Inhibitor Precursor

This compound serves as a critical intermediate in the synthesis of BRL-50481, a selective PDE7 inhibitor with a Ki of 180 nM [2]. The high-yielding (95%) synthetic route from 4-nitrobenzenesulfonyl chloride and dimethylamine [3] positions it as the preferred starting material for generating N,N-dimethylsulfonamide-containing pharmacophores. Medicinal chemists exploring PDE7 inhibition or related sulfonamide-based drug candidates should procure this specific isomer to leverage the established synthetic pathway and avoid the lower yields associated with alternative routes.

SAR Studies of Sulfonamide Isomers

The distinct physical properties (predicted BP 371.3°C, density 1.38–1.40 g/cm³) and unique redox behavior [1] of the para-nitro isomer differentiate it from its ortho- and meta- counterparts. For SAR campaigns investigating the effect of nitro group position on biological activity or material properties, this compound is an essential control. Its well-characterized hazard profile (H302, H315, H319, H335) further supports its safe handling in parallel synthesis or high-throughput screening workflows.

Process Chemistry and Scale-Up Feasibility

The broad commercial availability (95–98% purity from multiple vendors) and documented synthetic efficiency [3] of N,N-dimethyl-4-nitrobenzenesulfonamide reduce supply chain risk and enable cost-effective scale-up. Process chemists evaluating sulfonamide building blocks for pilot plant or manufacturing campaigns should prioritize this compound over less-accessible isomers. The availability of high-purity material minimizes the need for in-house purification, streamlining the development of robust, scalable processes.

Application
Selection Property
Validation Focus
Electrosynthesis and redox probe development
Reversible dianion formation under reduction
Voltammetric reproducibility in aprotic media
PDE7 inhibitor precursor synthesis
High-yielding dimethylamine coupling route
Product purity and yield consistency
Sulfonamide SAR studies
Para-nitro positional identity
Isomer-specific electrochemical and thermal behavior
Process chemistry scale-up evaluation
Multi-vendor commercial availability
Purity specification and supply chain robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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